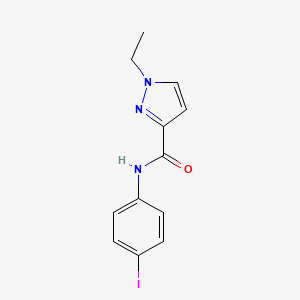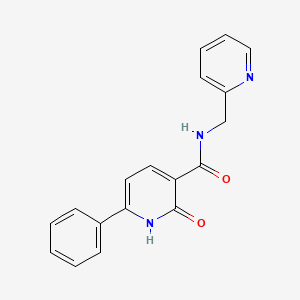![molecular formula C22H25N3O2S B5306772 N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)
N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is essential for the survival and proliferation of B-cells.
作用机制
TAK-659 selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for the activation of downstream signaling pathways, which promote cell survival and proliferation. Inhibition of BTK by TAK-659 leads to a decrease in B-cell proliferation and survival, which is particularly relevant in cancer and autoimmune diseases where B-cells play a critical role in disease progression.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on B-cells, TAK-659 also inhibits the activity of other cell types, such as macrophages and dendritic cells, which play a critical role in the immune response. TAK-659 has also been shown to have anti-inflammatory effects, which may be relevant in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, which make it suitable for use in animal models and potentially in humans. However, TAK-659 has some limitations, including its relatively short half-life, which may require frequent dosing in vivo studies. TAK-659 also has limited solubility in water, which can make it challenging to work with in some experimental settings.
未来方向
There are several future directions for the study of TAK-659. One potential area of research is the development of combination therapies that target multiple pathways in cancer and autoimmune diseases. Another area of research is the optimization of the pharmacokinetic properties of TAK-659, such as its half-life and solubility. Finally, further studies are needed to understand the long-term effects of TAK-659 on the immune system and potential side effects in humans.
Conclusion
TAK-659 is a promising small molecule inhibitor that has shown potent antitumor and anti-inflammatory activity in preclinical models of cancer and autoimmune diseases. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for further development as a potential treatment for these diseases. Further research is needed to optimize its pharmacokinetic properties and understand its long-term effects on the immune system.
合成方法
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the key intermediate, 2-(5-(2-thienyl)-3-isoxazolyl)-1-azepanamine, which is then coupled with N-(4-(aminomethyl)phenyl)acetamide to form TAK-659. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of TAK-659 has been optimized to achieve high yields and purity, which is essential for its use in scientific research.
科学研究应用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits BTK activity in B-cells, leading to a decrease in cell proliferation and survival. In vivo studies have demonstrated that TAK-659 has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)azepan-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16(26)23-18-10-8-17(9-11-18)15-25-12-4-2-3-6-20(25)19-14-21(27-24-19)22-7-5-13-28-22/h5,7-11,13-14,20H,2-4,6,12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURMILXEHPHQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCCCC2C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)
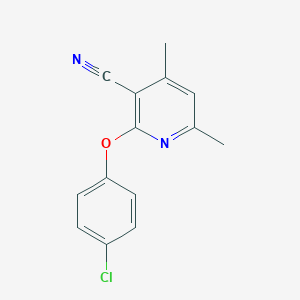

![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)
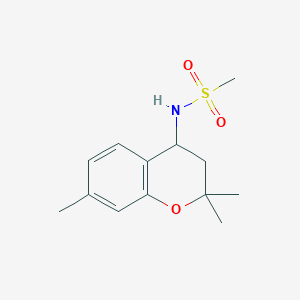
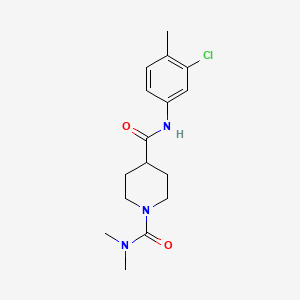
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
